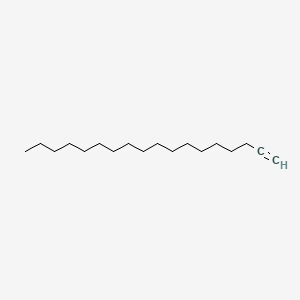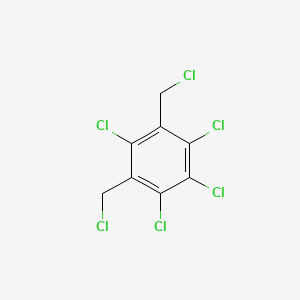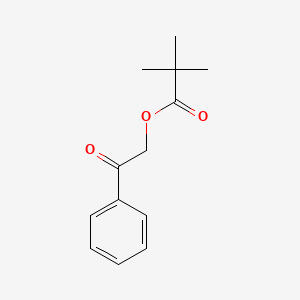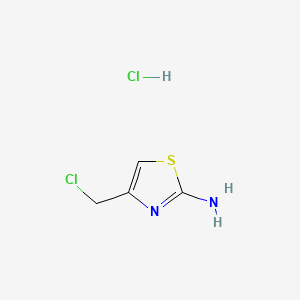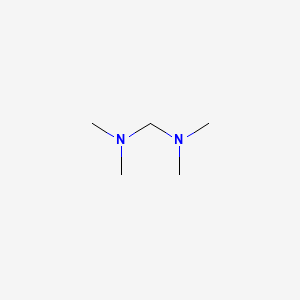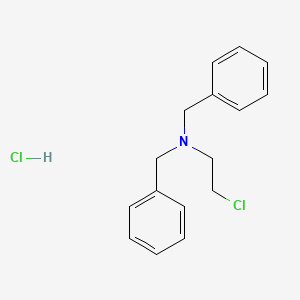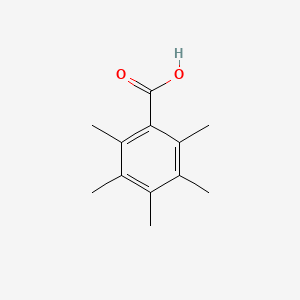
Cycloheptene
Übersicht
Beschreibung
Cycloheptene is a 7-membered cycloalkene . It is a raw material in organic chemistry and a monomer in polymer synthesis . Cycloheptene can exist as either the cis- or the trans-isomer .
Synthesis Analysis
Cycloheptene is typically synthesized in a laboratory setting through the ring-opening of cycloheptene oxide with a base, or the dehydration of cycloheptanol . One procedure for the organic synthesis of trans-cycloheptene is by singlet photosensitization of cis-cycloheptene with methyl benzoate and ultraviolet light at −35 °C .
Chemical Reactions Analysis
Cycloheptene can undergo a [2+2] cycloaddition reaction . The reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones proceeds cleanly to provide alkoxides .
Physical And Chemical Properties Analysis
Cycloheptene has a molar mass of 96.17 g/mol . It is a clear, colorless liquid at room temperature . The density of cycloheptene is approximately 0.845 g/mL at 25°C . It has a boiling point of approximately 119°C (246°F) .
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
Cycloheptene is widely used as a reagent in the synthesis of various organic compounds. Its ability to participate in diverse chemical reactions makes it an invaluable asset in the creation of complex pharmaceuticals and polymers . The compound’s unsaturated nature allows for further functionalization, providing pathways to synthesize a wide range of derivatives with potential therapeutic applications.
Polymer Chemistry
In polymer chemistry, cycloheptene serves as a monomer in ring-opening metathesis polymerization (ROMP) . This process is crucial for producing polymers with specific characteristics, and cycloheptene’s seven-membered ring structure offers unique properties to the resulting materials. Its role in ROMP has been instrumental in advancing our understanding of this polymerization technique.
Material Science
Researchers are exploring the potential of cycloheptene in developing new materials. Its chemical structure can be manipulated to produce materials with desired properties such as flexibility, strength, or chemical resistance. The compound’s versatility opens up possibilities for innovations in materials science, particularly in creating specialized coatings and films .
Environmental Chemistry
The environmental impact of chemicals is an important area of study. Cycloheptene’s behavior in the environment, its biodegradability, and its interactions with other substances are subjects of ongoing research. Understanding these factors is essential for assessing the ecological footprint of cycloheptene and developing safer chemical practices .
Catalysis
Cycloheptene has been used in catalytic processes, such as the one-pot synthesis of 1,2/3-triols from allylichydroperoxides . The compound’s reactivity can be harnessed in the presence of catalysts like zeolite-confined osmium (0) nanoclusters, leading to efficient and selective chemical transformations that are valuable in both academic and industrial settings.
Medicinal Chemistry
In medicinal chemistry, cycloheptene’s derivatives are being studied for their pharmacological properties. Its structure can be modified to produce compounds with potential activity against various diseases. The exploration of cycloheptene-based molecules could lead to the discovery of new drugs and treatments .
Analytical Chemistry
Cycloheptene can also be used as a standard in analytical chemistry for calibrating instruments and validating methods. Its well-defined physical and chemical properties make it suitable for use in techniques such as gas chromatography and mass spectrometry, ensuring accurate and reliable analytical results .
Photochemistry
The compound has applications in photochemistry, where its photodimerization properties are utilized. For instance, copper (I) triflate catalyzes the photodimerization of cycloheptene, which is a simple nonconjugate process. This application is significant in the study of light-induced chemical reactions and the development of photoresponsive materials .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for cycloheptene are not mentioned in the search results, it is noted that cycloheptene is an intriguing and important chemical compound, belonging to the class of organic compounds known as cycloalkenes . Its distinctive properties and myriad of uses make it a valuable asset in the field of chemistry .
Eigenschaften
IUPAC Name |
cycloheptene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIJMRYMVAMXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Record name | CYCLOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26426-65-3 | |
| Record name | Cycloheptene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26426-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4074560 | |
| Record name | Cycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | CYCLOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cycloheptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
19.7 [mmHg] | |
| Record name | Cycloheptene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cycloheptene | |
CAS RN |
628-92-2, 45509-99-7 | |
| Record name | CYCLOHEPTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3042 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cycloheptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cycloheptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045509997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEPTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRY3SY05AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cycloheptene?
A1: Cycloheptene has a molecular formula of C7H12 and a molecular weight of 96.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize cycloheptene derivatives?
A2: Various spectroscopic techniques are employed, including nuclear magnetic resonance (NMR) [, , , ], infrared (IR) [, , ], ultraviolet-visible (UV-Vis) [, , ], Auger electron spectroscopy (AES) [], and electron paramagnetic resonance (EPR) [, ]. Single crystal X-ray diffraction has also been utilized to determine the structures of certain derivatives [].
Q3: How does the conformation of the cycloheptene ring impact its reactivity?
A3: The cycloheptene ring exists in various conformations, influencing its reactivity. For example, in tetraphenyl-tribenzocycloheptatrienes, derivatives with quasi-equatorial substituents (conformer A) are less reactive in solvolysis reactions compared to those with quasi-axial substituents (conformer B) []. This difference arises from the steric hindrance experienced by the quasi-equatorial substituents.
Q4: How does the presence of substituents on the cycloheptene ring affect its ring inversion barrier?
A5: Introducing methyl substituents at various positions on the cycloheptene ring can significantly influence the energy barrier to ring inversion. For instance, while 3,3-dimethyl-, 4,4-dimethyl-, and 5,5-dimethylcycloheptene exhibit lower inversion barriers compared to their benzocycloheptene counterparts, 4,4,6,6-tetramethylcycloheptene deviates from this trend, showing a significantly higher barrier [].
Q5: Can copper(I) triflate catalyze the cyclotrimerization of cycloheptene?
A6: Yes, copper(I) triflate can catalyze the cyclotrimerization of trans-cycloheptene, but not cis-cycloheptene []. The reaction is proposed to proceed through a concerted "template" mechanism, where three trans-cycloheptene molecules coordinate to the copper center and undergo cyclization.
Q6: Can visible light photocatalysis be used to drive [2+2] cycloadditions of cycloheptenes?
A7: Yes, visible light photocatalysis, using an iridium-based photocatalyst, can effectively promote the [2+2] cycloaddition of cycloheptenes, leading to the formation of cyclobutane rings within a C2-symmetric tricyclic framework []. This method provides excellent stereoselectivity and perfect regioselectivity, allowing for the synthesis of complex cyclobutanes with multiple stereocenters.
Q7: What computational methods are used to study cycloheptene and its derivatives?
A8: Researchers employ various computational methods to study cycloheptene derivatives. These include molecular mechanics (MM3) [], semiempirical methods (PM3) [, ], and ab initio calculations [, ]. These methods are used to investigate conformations, inversion barriers, reaction mechanisms, and electronic properties.
Q8: How do structural modifications of cycloheptene derivatives impact their biological activity?
A9: Structural modifications significantly influence the biological activity of cycloheptene derivatives. For instance, in a series of 5H-dibenzo[a,d]cycloheptene alkylamides designed as melatonin receptor ligands, variations in the alkylamide side chain and substituents on the aromatic rings led to differences in binding affinity and selectivity for MT1 and MT2 receptor subtypes []. Notably, compounds with bulkier substituents and non-coplanar aromatic rings exhibited higher affinity for the MT2 receptor.
Q9: Can you provide an example of how structure-activity relationship studies have been used to develop cycloheptene-based drug candidates?
A10: In the development of calcium antagonists, researchers explored the structure-activity relationship of [(ε-aminoalkanoyl)amino]-6,11-dihydrodibenzo[b,e]thiepins, -5H-dibenzo[a,d]cycloheptenes, and related compounds []. Semiempirical molecular orbital calculations revealed a correlation between the angle between the two phenyl rings in the dibenzotricyclic system and calcium antagonistic activity. This led to the identification of 11-[[4-[4-(4-fluorophenyl)-1-piperazinyl]butyryl]amino]-6,11-dihydrodibenzo[b,e]thiepin maleate (AJ-2615) as a promising candidate with a more gradual and longer-lasting antihypertensive effect compared to existing drugs.
Q10: What is known about the metabolism of cycloheptene-containing drugs?
A11: Studies on the metabolism of protriptyline, a tricyclic antidepressant containing a cycloheptene ring, in rats revealed the formation of two major epoxide metabolites in urine: 10,11-dihydro-10,11-epoxy-5(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene and 10,11-dihydro-10,11-epoxy-5(3-aminopropyl)-5H-dibenzo[a,d]cycloheptene []. These metabolites accounted for a significant portion of the administered dose, indicating epoxidation as a key metabolic pathway for this class of compounds.
Q11: Have any studies investigated the potential for cycloheptene derivatives to interact with drug transporters or metabolizing enzymes?
A12: While the provided research papers do not delve into drug transporter interactions, they offer insights into potential interactions with metabolizing enzymes. For instance, the identification of epoxide metabolites of protriptyline [] suggests the involvement of cytochrome P450 enzymes, particularly those responsible for epoxidation reactions. Further research is needed to fully understand the interplay between cycloheptene derivatives and drug transporters or metabolizing enzymes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




